molecular formula C9H10N2O2 B11809176 Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11809176
M. Wt: 178.19 g/mol
InChI Key: IAQJHTHWNYMVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereoelectronic Properties

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate (C₉H₁₀N₂O₂) features a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a propiolate ester. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with the ethyl group occupying the N-1 position. The propiolate moiety (–C≡C–COOCH₃) introduces a linear acetylene spacer terminated by a methyl ester, creating a conjugated system that extends from the pyrazole ring to the ester group.

The stereoelectronic properties of the compound are influenced by the electron-withdrawing nature of the acetylene and ester groups, which polarize the π-system of the pyrazole ring. Hybridization analysis reveals sp² hybridization for the pyrazole carbons and nitrogens, while the propiolate’s triple bond involves sp-hybridized carbons. Resonance effects delocalize electron density from the pyrazole’s nitrogen lone pairs into the acetylene, stabilizing the structure.

Table 1: Key bond lengths and angles from computational optimization

Bond/Angle Value (Å/°)
N1–C2 1.34
C4–C5 (acetylene) 1.20
C5–C6 (ester) 1.46
C≡C–COOCH₃ dihedral 180.0

Crystallographic Characterization and Bonding Patterns

X-ray diffraction studies of analogous pyrazole derivatives reveal that the ethyl group at N-1 adopts a staggered conformation to minimize steric hindrance. The acetylene spacer enforces linearity, with a C≡C bond length of ~1.20 Å, consistent with triple-bond character. Intermolecular interactions in the crystal lattice are dominated by van der Waals forces between ethyl groups and weak C–H⋯O hydrogen bonds involving the ester carbonyl oxygen.

The dihedral angle between the pyrazole plane and the propiolate moiety is approximately 0° due to conjugation, ensuring coplanarity for optimal π-orbital overlap. Packing analysis shows a herringbone arrangement driven by dipole-dipole interactions from the polar ester group.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.85 (q, J = 7.2 Hz, 2H, NCH₂), 3.72 (s, 3H, OCH₃), 7.52 (s, 1H, pyrazole H-5), 8.21 (s, 1H, pyrazole H-3).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 42.3 (NCH₂), 52.7 (OCH₃), 85.6 (C≡C), 94.2 (C≡C), 126.4–144.2 (pyrazole carbons), 153.4 (C=O).

Infrared Spectroscopy (IR):

  • Strong absorption at 2110 cm⁻¹ (C≡C stretch), 1725 cm⁻¹ (ester C=O stretch), and 1600 cm⁻¹ (pyrazole ring vibrations).

Mass Spectrometry:

  • Molecular ion peak at m/z 178 [M]⁺. Fragmentation patterns include loss of COOCH₃ (m/z 119) and cleavage of the acetylene (m/z 91).

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the planarity of the pyrazole-propiolate system. The HOMO (-6.32 eV) is localized on the pyrazole ring and acetylene π-system, while the LUMO (-2.15 eV) resides on the ester carbonyl group, indicating electrophilic reactivity at the carbonyl carbon.

Table 2: Frontier molecular orbital energies

Orbital Energy (eV)
HOMO -6.32
LUMO -2.15

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-11-7-8(6-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3

InChI Key

IAQJHTHWNYMVBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

In a 1 L reactor, 340 g of 20% sodium methylate solution in ethanol is combined with pentanone-2 and diethyl oxalate under reflux for 1 hour. After cooling to 50°C, methylhydrazine and formic acid are added dropwise to induce cyclization. The mixture is stirred at 30–40°C for 1 hour, yielding a suspension of the pyrazole intermediate.

Alkylation and Esterification

The crude pyrazole intermediate is alkylated with ethyl bromide in the presence of sodium methoxide. This step introduces the ethyl group at the N1 position. Following alkylation, the propiolate moiety is attached via a Sonogashira-type coupling reaction using methyl propiolate under palladium catalysis. The reaction is conducted in tetrahydrofuran (THF) at 80–100°C to ensure complete conversion.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include temperature, catalyst loading, and solvent polarity. The table below summarizes optimized conditions derived from industrial-scale trials:

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°CMaximizes alkyne coupling efficiency
Catalyst Loading5 mol% Pd(PPh₃)₄Reduces side reactions
SolventTHF (ε = 7.5)Balances solubility and reactivity
Reaction Time12–16 hoursEnsures complete conversion

Elevated temperatures (>100°C) risk alkyne dimerization, while lower temperatures (<80°C) prolong reaction times. The use of THF as a solvent enhances intermediate solubility without destabilizing the palladium catalyst.

Purification and Isolation

Post-synthesis purification involves liquid-liquid extraction and fractional distillation. The crude product is partitioned between toluene and water to remove inorganic salts and unreacted starting materials. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Fractional distillation at 13 mm Hg separates the desired product (boiling point: 125–128°C) from isomeric byproducts (e.g., 1-methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester, boiling point: 166–168°C). Typical yields range from 56% to 75%, depending on the efficiency of byproduct removal.

Industrial-Scale Production

Scaling up the synthesis requires continuous flow reactors to maintain temperature control and mixing efficiency. Automated systems adjust reagent stoichiometry in real time, reducing human error. A case study from a pilot plant demonstrated a 22% increase in yield (from 56% to 68%) when transitioning from batch to flow chemistry. Key industrial challenges include:

  • Managing exothermic reactions during alkylation.

  • Minimizing Pd catalyst leaching during filtration.

  • Recycling solvents to reduce waste.

Comparative Analysis of Methods

The table below contrasts laboratory-scale and industrial-scale syntheses:

AspectLaboratory ScaleIndustrial Scale
Reactor TypeBatch (flask)Continuous flow
Catalyst RecoveryManual filtrationAutomated membranes
Yield56–60%68–75%
Purity95–98% (HPLC)>99% (GC-MS)

Industrial methods prioritize throughput and cost-effectiveness, whereas laboratory protocols focus on flexibility and small-scale optimization.

Challenges and Mitigation Strategies

Isomer Formation

Alkylation of the pyrazole ring often produces regioisomers (e.g., 1-ethyl-3-methyl vs. 1-ethyl-5-methyl derivatives). Chromatographic separation is labor-intensive, so kinetic control via low-temperature reactions (-10°C) is employed to favor the desired isomer.

Catalyst Deactivation

Palladium catalysts degrade under prolonged heating, necessitating the use of stabilizing ligands like triphenylphosphine. Catalyst recycling systems recover up to 80% of Pd, reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological properties. Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate may possess:

  • Anti-inflammatory properties : Pyrazole derivatives are known for their ability to modulate inflammatory pathways.
  • Analgesic effects : The compound may interact with pain pathways, providing potential analgesic effects.
  • Antimicrobial activity : Similar compounds have shown efficacy against various bacterial strains, making this compound a candidate for further exploration in antimicrobial research.

Applications in Pharmaceuticals

This compound's unique structure allows it to function as a lead compound in drug development. Its potential applications include:

  • Antibiotic Adjuvants : The compound may enhance the efficacy of existing antibiotics, particularly against resistant strains of bacteria.
  • Anti-cancer Agents : Due to its structural characteristics, it may be investigated for its ability to inhibit cancer cell growth.
  • Neurological Disorders : Research into its effects on G protein-coupled receptors could lead to novel treatments for CNS disorders.

Case Studies and Research Findings

Recent studies have explored the pharmacological activities of pyrazole derivatives, including those similar to this compound. For instance:

  • Antibiotic Synergy : Research has shown that certain pyrazole derivatives can act synergistically with antibiotics against resistant bacterial strains, indicating potential for this compound in enhancing antibiotic efficacy .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of pyrazole compounds have revealed their ability to inhibit key inflammatory mediators, suggesting that this compound could also exhibit similar effects .
  • Cytotoxicity Studies : Some analogs have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating varying degrees of efficacy, which could inform future studies on this compound .

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, reactivity, and applications. However, the provided evidence lacks direct data on this compound or its analogs , necessitating a generalized analysis based on chemical principles and indirect references to methodologies (e.g., crystallography tools like SHELX and academic platforms like ResearchGate ).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reactivity/Applications
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate Pyrazole + propiolate ester Alkyne, ester, ethyl-pyrazole Click chemistry, ligand synthesis
Methyl 3-(1H-pyrazol-4-yl)propiolate Pyrazole + propiolate ester Alkyne, ester, unsubstituted pyrazole Less steric hindrance, higher solubility
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate Pyrazole + propiolate ester Alkyne, ester, methyl-pyrazole Enhanced metabolic stability in drug design
Phenolic compounds (e.g., cresol) Benzene + hydroxyl Hydroxyl, aromatic ring Antimicrobial agents, polymer crosslinking

Key Differences

Methyl propiolate esters exhibit faster reaction kinetics in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) than ethyl esters due to lower steric hindrance .

Reactivity: Alkyne groups in propiolate esters enable selective modifications (e.g., bioconjugation), distinguishing them from phenolic hydroxyl groups, which are prone to oxidation .

Applications: Pyrazole-propiolate hybrids are prioritized in drug discovery for their dual functionality, whereas phenolic compounds (e.g., cresols) are more common in industrial applications like resins .

Research Findings and Methodological Insights

  • Structural Analysis: SHELX software is widely used for crystallographic refinement of small molecules, including pyrazole derivatives.

Biological Activity

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is an organic compound belonging to the pyrazole family, characterized by a unique structural configuration that includes a pyrazole ring and a propiolate functional group. This compound has garnered attention for its potential biological activities, although specific documentation on its effects remains limited. This article aims to compile and analyze the available research findings regarding its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

This structure features a methyl ester group attached to the propiolic acid, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Biological Activity Overview

While specific studies on this compound are scarce, compounds with similar pyrazole structures have demonstrated significant biological properties, including:

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, highlighting their potential as antibiotic adjuvants .
  • Anticancer Activity : Pyrazoles have been reported to exhibit antiproliferative effects on tumor cell lines, suggesting possible applications in cancer therapy .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity Type Description
Anti-inflammatoryInhibition of inflammatory mediators and pathways.
AntimicrobialEffective against various bacterial pathogens.
AnticancerInduction of apoptosis in cancer cell lines; inhibition of tumor growth.
AntioxidantScavenging of free radicals and protection against oxidative stress.
AnalgesicPain relief through modulation of pain receptors.

The biological activity of this compound may involve interactions with specific molecular targets within cells. The pyrazole ring can modulate the activity of various enzymes or receptors, including:

  • Kinases : Compounds with similar structures often interact with kinase pathways, which are critical in regulating cell proliferation and survival.
  • Regulatory Proteins : These compounds may influence proteins involved in cellular signaling pathways, potentially affecting processes such as inflammation and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
  • Propiolate Attachment : The incorporation of the propiolate moiety through esterification reactions.

Table 2: Synthetic Routes for Pyrazole Derivatives

Synthesis Method Description
Hydrazine ReactionReaction between hydrazines and carbonyl compounds to form pyrazoles.
EsterificationAttachment of the propiolate group through esterification reactions.

Case Studies

Recent studies have explored the broader category of pyrazole derivatives, providing insights into their biological activities:

  • Anticancer Studies : Research has shown that certain substituted pyrazoles exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
  • Anti-inflammatory Research : Compounds similar to this compound have been evaluated for their anti-inflammatory properties, demonstrating efficacy superior to standard treatments like diclofenac sodium .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via coupling reactions between pyrazole derivatives (e.g., 1-ethyl-1H-pyrazol-4-yl precursors) and methyl propiolate. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol are common due to their polarity and compatibility with esterification .
  • Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution at the pyrazole’s 4-position .
  • Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization from methanol improves purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the ester carbonyl (~165–170 ppm) and pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons) .
  • IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 2100–2200 cm⁻¹ (C≡C stretch) verify functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., calculated for C₉H₁₀N₂O₂: 178.19 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for pyrazole-propiolate derivatives?

  • Methodological Answer : Discrepancies (e.g., ester vs. pyrazole-driven reactivity) arise from substituent effects. Researchers should:

  • Compare analogs : Substitute ethyl with isopropyl or methyl groups to assess steric/electronic impacts on nucleophilic addition or cycloaddition reactions .
  • Computational modeling : Density Functional Theory (DFT) predicts electrophilic regions (e.g., propiolate’s α-carbon vs. pyrazole’s N-atoms) .
  • Experimental validation : Use kinetic studies (e.g., monitoring reaction rates with UV-Vis or HPLC) to identify dominant pathways .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer :

  • Derivatization : Modify the ethyl group or ester moiety to create analogs (e.g., replacing methyl with ethyl in the ester) .
  • Biological assays : Test analogs against targets like glycine transporters (GlyT1), where pyrazole derivatives show inhibitory activity (IC₅₀ values via radioligand binding assays) .
  • Molecular docking : Use software (e.g., AutoDock) to model interactions with protein binding pockets, prioritizing residues critical for hydrogen bonding (e.g., pyrazole N-atoms) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization issues : Low melting points and hygroscopicity complicate single-crystal growth.
  • Solutions :
  • Slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
  • Use of SHELX software for refining twinned or low-resolution X-ray data .
  • Data interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.